2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring and a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Attachment of Fluorene Moiety: The fluorene moiety can be introduced via a Friedel-Crafts acylation reaction, where fluorene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the benzothiazole and fluorene derivatives through a sulfanyl linkage, typically using a thiol reagent and an appropriate coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the fluorene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or fluorene derivatives.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE depends on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s unique electronic properties facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE: shares similarities with other benzothiazole and fluorene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features of benzothiazole and fluorene, which impart distinct electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(9H-fluoren-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NOS2/c24-20(13-25-22-23-19-7-3-4-8-21(19)26-22)15-9-10-18-16(12-15)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZYGQAILMYKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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